![molecular formula C9H6ClF3O2 B13607017 2'-(Trifluoromethoxy)phenacyl chloride](/img/structure/B13607017.png)
2'-(Trifluoromethoxy)phenacyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-(Trifluoromethoxy)phenacyl chloride is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenacyl chloride structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Trifluoromethoxy)phenacyl chloride typically involves the introduction of a trifluoromethoxy group into a phenacyl chloride framework. One common method involves the reaction of a phenacyl chloride precursor with a trifluoromethoxylating reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as acetonitrile .
Industrial Production Methods
Industrial production of 2’-(Trifluoromethoxy)phenacyl chloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the development of more efficient trifluoromethoxylating reagents has facilitated the large-scale synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2’-(Trifluoromethoxy)phenacyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the phenacyl chloride moiety can be replaced by nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Reduction: Reduction reactions can convert the phenacyl chloride moiety into alcohols or other reduced forms.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include substituted phenacyl derivatives, ketones, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2’-(Trifluoromethoxy)phenacyl chloride has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-(Trifluoromethyl)phenacyl chloride: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2’-(Methoxy)phenacyl chloride: Contains a methoxy group instead of a trifluoromethoxy group.
2’-(Fluoromethoxy)phenacyl chloride: Features a fluoromethoxy group in place of the trifluoromethoxy group.
Uniqueness
2’-(Trifluoromethoxy)phenacyl chloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. The trifluoromethoxy group enhances the compound’s lipophilicity, stability, and reactivity, making it valuable in various applications .
Eigenschaften
Molekularformel |
C9H6ClF3O2 |
---|---|
Molekulargewicht |
238.59 g/mol |
IUPAC-Name |
2-chloro-1-[2-(trifluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H6ClF3O2/c10-5-7(14)6-3-1-2-4-8(6)15-9(11,12)13/h1-4H,5H2 |
InChI-Schlüssel |
KNBQUGSLKDRJAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)CCl)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.